

A Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3',5,5'-Tetra-tert-butyldiphenoquinone

Cat. No.: B149682

[Get Quote](#)

This document provides a comprehensive overview of **3,3',5,5'-Tetra-tert-butyldiphenoquinone**, a versatile chemical compound with significant applications in research and development. It is intended for researchers, scientists, and professionals in drug development and materials science.

Nomenclature and Synonyms

3,3',5,5'-Tetra-tert-butyldiphenoquinone is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below:

- Probucol Related Compound A[1][2][3]
- 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone[2][4][5]
- DPQ (an abbreviation for diphenoquinone)[6]
- [Bi-2,5-cyclohexadien-1-ylidene]-4,4'-dione, 3,3',5,5'-tetra-tert-butyl-[1][2]
- 2,5-Cyclohexadien-1-one, 4-[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1,1-dimethylethyl)-[1][4]
- 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenoquinone[1][4]
- 2,2',6,6'-Tetra-tert-butyldiphenylquinone[1]

- NSC 14478[2]
- Tetra-tert-butyldiphenoquinone[2][4]
- 3,3',5,5'-Tetra-tert-butyl-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-tetraene-4,4'-dione[2]

Chemical and Physical Properties

The fundamental properties of **3,3',5,5'-Tetra-tert-butyldiphenoquinone** are summarized in the table below. This data is crucial for its handling, application in experiments, and for computational modeling.

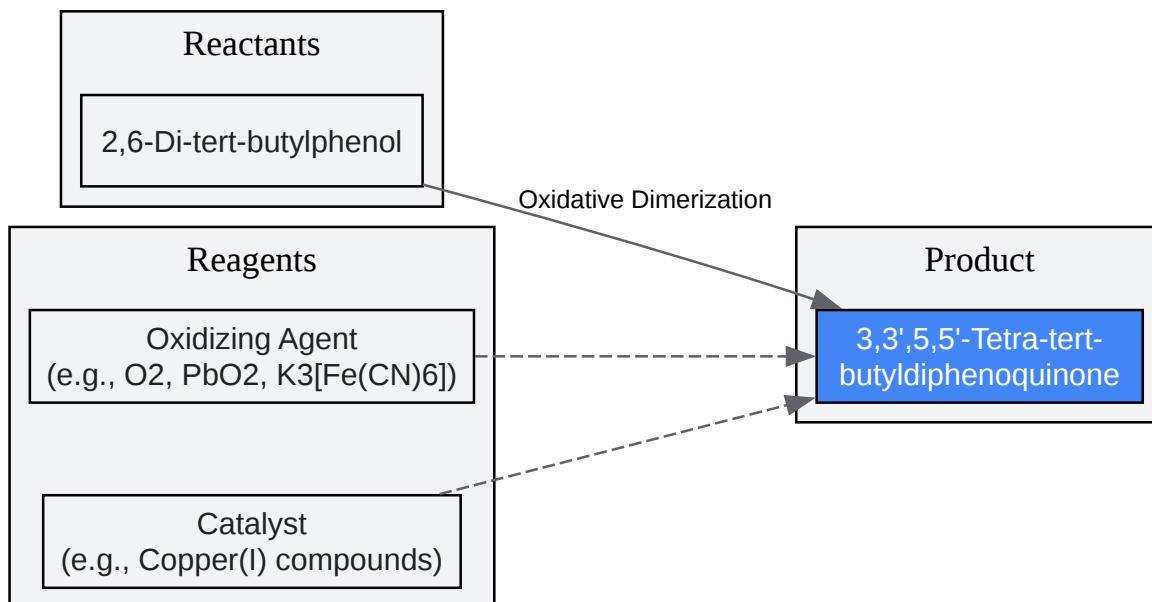
Property	Value
CAS Number	2455-14-3[1][2][3][4][5][7]
Molecular Formula	C ₂₈ H ₄₀ O ₂ [1][2][4][5]
Molecular Weight	408.62 g/mol [1][2][4]
Appearance	Yellow solid/powder[1]
Melting Point	242-244 °C[2]
Boiling Point	492.6 °C at 760 mmHg[2]
Density	1.024 g/cm ³ [2]
Solubility	Soluble in Tetrahydrofuran (THF)[2]
Storage Temperature	Room Temperature, sealed in a dry place[2][5]

Applications in Research and Development

3,3',5,5'-Tetra-tert-butyldiphenoquinone is a valuable reagent with a range of applications, primarily stemming from its properties as an oxidizing agent and an antioxidant.

- **Organic Synthesis:** It is widely used as a strong oxidizing agent in various chemical syntheses.[1] It functions as a two-electron acceptor, which is advantageous in many reactions.[6] A key benefit over other quinones, like benzoquinone, is the non-nucleophilic

nature of its reduced product, o,o'-di-tert-p-bisphenol, preventing interference with electrophiles in the reaction mixture.[6]


- Antioxidant: The compound exhibits antioxidant properties and is used to prevent degradation in materials such as dyes, rubber, and textiles.[2][3]
- Catalysis: It has been studied for its potential as a catalyst in various chemical reactions.[1] For instance, it is less efficient than 3,3',5,5'-tetra-tert-butyl-4,4'-stilbenequinone in catalyzing the liquid-phase oxidation of sodium sulfide with oxygen.[8]
- Materials Science: Its electroactive properties make it a compound of interest in the development of new materials.[1]
- Drug Development: Research is ongoing to explore its therapeutic potential, including its possible role as an anticancer agent.[1] It is also known as a metabolite of Probucol, an antilipemic drug.[2][3]

Experimental Protocols

A common method for the synthesis of **3,3',5,5'-Tetra-tert-butylidiphenoquinone** is the oxidative dimerization of 2,6-di-tert-butylphenol.

Objective: To synthesize **3,3',5,5'-Tetra-tert-butylidiphenoquinone** through the oxidative coupling of 2,6-di-tert-butylphenol.

General Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **3,3',5,5'-Tetra-tert-butyldiphenoquinone**.

Materials:

- 2,6-di-tert-butylphenol
- An oxidizing agent (e.g., lead dioxide, potassium ferricyanide, silver oxide, or molecular oxygen)[9]
- A suitable solvent (e.g., methanol)[9]
- A catalyst, if using molecular oxygen (e.g., a copper(I) compound)[9]

Procedure:

- Dissolve 2,6-di-tert-butylphenol in the chosen solvent in a reaction vessel.
- Introduce the oxidizing agent. Several methods are known, including the use of lead dioxide, potassium ferricyanide, or silver oxide.[9]

- Alternatively, for a greener synthesis, molecular oxygen can be used as the oxidant in the presence of a catalyst, such as alkali-promoted Cu-Mg-Al hydrotalcites or other monovalent copper compounds.[9][10]
- The reaction is typically carried out at a controlled temperature, for example, 50-70°C when using a copper catalyst in methanol.[9]
- Upon completion of the reaction, the product, **3,3',5,5'-Tetra-tert-butyldiphenoquinone**, can be isolated from the reaction mixture. The reduced form of the oxidant can often be easily separated.[6]
- The final product can be purified using standard techniques such as recrystallization.

Reaction Mechanism and Logical Workflow

3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) is a key component in various catalytic cycles, particularly in oxidation reactions. The following diagram illustrates its role in the N-heterocyclic carbene (NHC)-catalyzed oxidation of aldehydes.

Caption: Role of DPQ in NHC-catalyzed aldehyde oxidation.

In this workflow, an N-heterocyclic carbene (NHC) catalyst reacts with an aldehyde to form a Breslow intermediate. This intermediate is then oxidized to an acyl azolium intermediate.

3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) acts as the oxidant in this step, accepting two electrons and two protons to become its reduced form.[6] The acyl azolium intermediate then reacts with an alcohol to produce the final ester product and regenerate the NHC catalyst for the next cycle.[6] This process is valuable for the synthesis of esters, amides, and other acyl derivatives from aldehydes under mild conditions.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 3,3',5,5'-Tetra-tert-butyldiphenoxquinone | 2455-14-3 [chemicalbook.com]
- 4. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoxquinone | 2455-14-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcicchemicals.com]
- 6. 3,3',5,5'-Tetra-tert-butyldiphenoxquinone, DPQ [organic-chemistry.org]
- 7. nbinno.com [nbino.com]
- 8. researchgate.net [researchgate.net]
- 9. SU727617A1 - Method of preparing 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoxquinone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to 3,3',5,5'-Tetra-tert-butyldiphenoxquinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149682#synonyms-for-3-3-5-5-tetra-tert-butyldiphenoxquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com